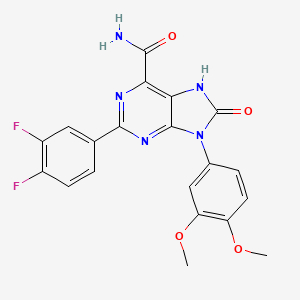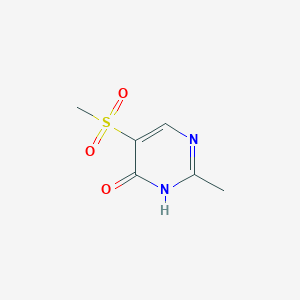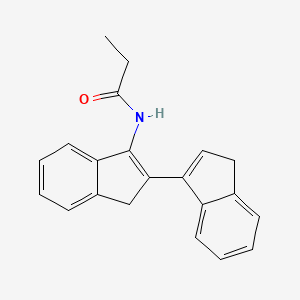
Tert-butyl 3-(2-nitrophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2-nitrophenyl)propanoate is a chemical compound that is part of a broader class of organic molecules which have been the subject of various synthetic and analytical studies. The compound itself has not been explicitly detailed in the provided papers, but related compounds and methodologies offer insights into its potential characteristics and synthetic routes.
Synthesis Analysis
The synthesis of tert-butyl 3-(2-nitrophenyl)propanoate could potentially be inferred from the methodologies described for related compounds. For instance, tert-butyl nitrite has been used as a reagent in the synthesis of oxadiazolones from terminal aryl alkenes, indicating its utility in introducing nitro groups into aromatic systems . Additionally, tert-butyl nitrite serves as an oxidant and a N1 synthon in multicomponent reactions leading to the formation of fused quinolines and isoquinolines . These studies suggest that tert-butyl nitrite could be a key reagent in the synthesis of tert-butyl 3-(2-nitrophenyl)propanoate, possibly through a similar multi-step reaction involving an aromatic precursor.
Molecular Structure Analysis
The molecular structure of tert-butyl 3-(2-nitrophenyl)propanoate can be speculated based on related compounds. For example, the molecular and supramolecular structure of 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine has been studied using X-ray diffraction and computational methods . These techniques could be applied to tert-butyl 3-(2-nitrophenyl)propanoate to determine its geometry, electronic structure, and potential intermolecular interactions.
Chemical Reactions Analysis
The reactivity of tert-butyl 3-(2-nitrophenyl)propanoate would likely be influenced by the presence of the nitro group and the tert-butyl ester moiety. The nitro group is an electron-withdrawing group that can affect the electron density of the aromatic ring, potentially making it more susceptible to nucleophilic substitution reactions. The tert-butyl ester could be involved in hydrolysis reactions under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid .
Physical and Chemical Properties Analysis
While the physical and chemical properties of tert-butyl 3-(2-nitrophenyl)propanoate are not directly reported, they can be inferred from similar compounds. For instance, the decomposition of di-tert-butyl nitroxide in aqueous solutions has been studied, providing insights into the stability and reactivity of tert-butyl groups in aqueous environments . Additionally, the synthesis of related compounds, such as tert-butyl 2-cyano-2(3-chloro-2-nitrophenyl)acetate, has been optimized, which could inform the synthesis and handling of tert-butyl 3-(2-nitrophenyl)propanoate .
Wissenschaftliche Forschungsanwendungen
Nitric Oxide Formation and Biological Implications
Phenyl N-tert-butylnitrone (PBN), a related compound, has been studied for its capacity to decompose into nitric oxide upon exposure to light, which suggests its potential in biological systems where nitric oxide plays a critical role in various signaling pathways. The study highlights the dual nature of PBN, indicating its beneficial and adverse effects on biological systems due to the formation of nitric oxide and nitrosyl complexes in the presence of non-heme and heme proteins, which could have implications for understanding cellular responses to oxidative stress and light exposure (Chamulitrat et al., 1993).
Chemoselective Nitration of Phenols
Research has shown that tert-butyl nitrite is a safe and chemoselective nitrating agent for phenolic substrates, providing a method to preferentially produce mononitro derivatives of phenols. This study presents a novel application of tert-butyl nitrite in organic synthesis, which could be beneficial for the selective modification of phenolic compounds in the development of pharmaceuticals, dyes, and other chemical materials (Koley, Colón, & Savinov, 2009).
Synthesis and Structural Studies
The synthesis and structural analysis of complexes involving tert-butyl groups have been explored, such as the study on Schiff base ligands and their cyclometalated complexes. These complexes have been evaluated for their DNA/protein binding properties and anticancer activities, indicating the relevance of tert-butyl containing compounds in medicinal chemistry and therapeutic applications (Mukhopadhyay et al., 2015).
Atmospheric Chemistry of tert-Butylamine
In atmospheric chemistry, the OH-initiated degradation of tert-butylamine has been studied for its potential to produce tert-butylnitramine and acetone as major products. This research sheds light on the atmospheric fate of tert-butyl compounds and their contributions to air quality and chemical processes in the environment (Tan et al., 2018).
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)9-8-10-6-4-5-7-11(10)14(16)17/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAYLFZYMHZAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2548632.png)

![3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2548634.png)
![8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2548637.png)
![2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2548640.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-cyclohexylurea](/img/structure/B2548643.png)

![N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide](/img/structure/B2548645.png)


![(4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2548650.png)
![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2548651.png)